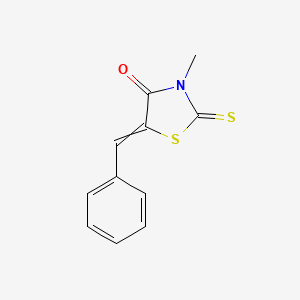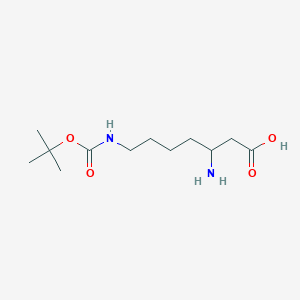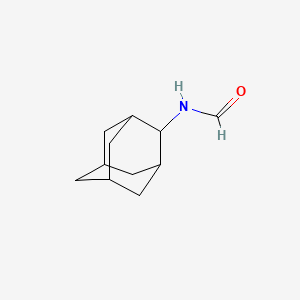methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)
N-{[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a phosphine group, a sulfinamide group, and multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphine and sulfinamide groups. One common method involves the reaction of 2-(diphenylphosphanyl)-4,5-dimethoxybenzaldehyde with a suitable amine and sulfinyl chloride under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and specific solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are typically employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphine group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfinamide group may interact with biological molecules, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: Similar in having a phosphine group but lacks the sulfinamide group.
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with a naphthalene ring instead of dimethoxyphenyl.
Uniqueness
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphine and sulfinamide groups, along with the presence of multiple aromatic rings.
Propriétés
Formule moléculaire |
C32H36NO3PS |
|---|---|
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
N-[(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H36NO3PS/c1-32(2,3)38(34)33(4)31(24-16-10-7-11-17-24)27-22-28(35-5)29(36-6)23-30(27)37(25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-23,31H,1-6H3 |
Clé InChI |
JRKPWFKMKYGFTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)


![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)

![3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)
![2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12496632.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
![7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B12496639.png)
![Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496640.png)

![Ethyl 5-[(3-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496651.png)
![N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine](/img/structure/B12496656.png)
